![molecular formula C13H17ClFNO B2669685 (S)-6-Fluorospiro[chromane-2,1'-cyclopentan]-4-amine hydrochloride CAS No. 2219353-63-4](/img/structure/B2669685.png)
(S)-6-Fluorospiro[chromane-2,1'-cyclopentan]-4-amine hydrochloride
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Overview
Description
“(S)-6-Fluorospiro[chromane-2,1’-cyclopentan]-4-amine hydrochloride” is a complex organic compound. It contains a chromane moiety, which is a heterocyclic compound with a benzene ring fused to a dihydropyran ring . The compound also contains a cyclopentane ring, a five-membered ring, and an amine group (-NH2), which is a basic functional group in organic chemistry. The term “spiro” in the name indicates that the two rings share a single atom. The “(S)-6-Fluoro” part suggests that a fluorine atom is attached at the 6th position of the spiro compound, and it has an (S) or left-handed configuration .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The spiro configuration means the chromane and cyclopentane rings are fused at one atom. The (S)-6-Fluoro indicates the fluorine atom is attached at the 6th position in a left-handed configuration .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reagents used. The amine group could participate in acid-base reactions, and the compound could undergo substitution or addition reactions at the various positions on the rings .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. These might include its solubility in various solvents, its melting and boiling points, and its reactivity with different reagents .Scientific Research Applications
Discovery of Cebranopadol
Cebranopadol, a compound closely related to the spiro structural motif, showcases the potential of spiro compounds in the development of new analgesics. Its optimization from initial leads demonstrates the value of spiro compounds in medicinal chemistry for the treatment of chronic pain, highlighting the significance of structural modifications for achieving desired pharmacological properties (Schunk et al., 2014).
Synthesis and Antiviral Activity
The synthesis of spiropiperazines and their evaluation against the influenza A virus indicates the relevance of spiro compounds in antiviral research. These compounds’ ability to form hydrogen bonds within the viral receptor suggests their potential as a scaffold for designing new antiviral agents (Fytas et al., 2010).
Organosolubility and Optical Transparency in Polyimides
Research on novel polyimides derived from spiro[fluorene-9,9′-xanthene] demonstrates the application of spiro compounds in materials science. These polyimides exhibit remarkable solubility, thermal stability, and optical properties, making them suitable for applications in electronics and optoelectronics (Zhang et al., 2010).
Tacrine Hybrids for Alzheimer’s Disease
The synthesis of tacrine hybrids incorporating the spiro[chromeno[4,3-b]quinoline-6,1′-cycloalkane] motif underscores the potential of spiro compounds in the development of therapeutics for neurodegenerative diseases. These compounds exhibit cholinesterase inhibitory activity, a desirable feature for Alzheimer’s disease treatments (Bonacorso et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(4S)-6-fluorospiro[3,4-dihydrochromene-2,1'-cyclopentane]-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO.ClH/c14-9-3-4-12-10(7-9)11(15)8-13(16-12)5-1-2-6-13;/h3-4,7,11H,1-2,5-6,8,15H2;1H/t11-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDJYJEBGIUYEGT-MERQFXBCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC(C3=C(O2)C=CC(=C3)F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2(C1)C[C@@H](C3=C(O2)C=CC(=C3)F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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